3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a cycloheptylamino group attached to a trifluoropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cycloheptylamine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler amine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions include ketones, aldehydes, simpler amine derivatives, and various substituted trifluoropropanol compounds.
Scientific Research Applications
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cycloheptylamino group can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol: Contains a cyclopentyl group, leading to different steric and electronic properties.
3-(Cyclooctylamino)-1,1,1-trifluoropropan-2-ol: Features a larger cyclooctyl group, which can affect its binding interactions and solubility.
Uniqueness
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is unique due to the specific size and shape of the cycloheptyl group, which can influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELEQRIKAOIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.